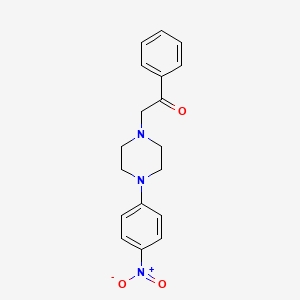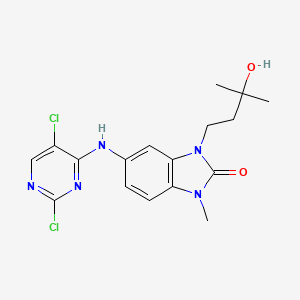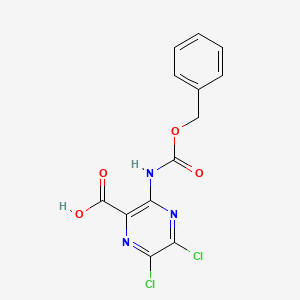![molecular formula C15H13BrClN3O2S3 B2704366 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955766-42-4](/img/structure/B2704366.png)
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
One of the significant applications of compounds related to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is in the field of antimicrobial and antifungal activities. Studies have shown that derivatives of benzothiazole, which include a piperazine moiety, exhibit promising antimicrobial properties. For instance, Patel and Agravat (2007) synthesized derivatives using 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, demonstrating considerable antibacterial activity (Patel & Agravat, 2007). Additionally, El‐Emary, Al-muaikel, and Moustafa (2002) reported on heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole with significant antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antiproliferative and Anti-HIV Activity
Compounds structurally similar to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole have been explored for their potential in antiproliferative and anti-HIV activities. Al-Soud et al. (2010) synthesized a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives, showing remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, indicating potential antiproliferative properties (Al-Soud et al., 2010).
Anti-Cancer Properties
The analogues of benzothiazole with piperazine have also been studied for their anti-cancer properties. Al‐Ghorbani et al. (2016) synthesized a series of piperazine-benzothiazole analogues and evaluated their effects on neovascularization, a key parameter in tumoral development. The study found that these compounds showed significant tumor suppression through inhibition of angiogenesis, particularly compound 6c with a bromo group on the phenyl ring (Al‐Ghorbani et al., 2016).
Structural and Computational Analysis
In addition to their biological activities, compounds similar to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole are also significant in structural and computational chemistry studies. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, providing insights into the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZTWUAHAGNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)




![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)
